6-CHLORO-4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLINE
Description
Properties
IUPAC Name |
6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-3-25-10-12-26(13-11-25)22-19-14-17(23)6-9-20(19)24-15-21(22)29(27,28)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJPGUZMTLNTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Introduction of the Piperazine Moiety: The chloroquinoline intermediate is reacted with 4-ethylpiperazine under basic conditions to form the desired piperazine-substituted quinoline.
Sulfonylation: Finally, the compound is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Core Modifications
The table below highlights structural differences between the target compound and its analogs:
Key Observations:
The isopropylbenzenesulfonyl group in introduces steric bulk, which may reduce membrane permeability compared to the target’s methyl analog .
Piperazine/Piperidine Derivatives :
- The 4-ethylpiperazinyl group in the target increases solubility compared to piperidin-1-yl () due to the additional nitrogen and ethyl side chain .
- ’s piperazinyl carbonyl linkage demonstrates alternative functionalization strategies, though the carbonyl group may reduce basicity and affect pharmacokinetics .
Physicochemical and Pharmacokinetic Implications
- Solubility : The ethylpiperazinyl group in the target enhances water solubility compared to ’s piperidinyl/pyrrolidinyl derivatives .
- Metabolic Stability : The methylbenzenesulfonyl group may resist oxidative metabolism better than ’s chlorophenylsulfonyl analog due to reduced electron-withdrawing effects .
- Steric Effects : ’s isopropylbenzenesulfonyl group could hinder target engagement in sterically sensitive binding pockets compared to the target’s smaller methyl substituent .
Biological Activity
The compound 6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is a member of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : 367.9 g/mol
- IUPAC Name : this compound
This compound features a quinoline core substituted with a chloro group, an ethylpiperazine moiety, and a sulfonyl group, which are critical for its biological activity.
Anticancer Activity
Several studies have reported the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to the target compound exhibited IC50 values ranging from 6.5 to 11.7 μM against MCF-7 cells, indicating promising anticancer activity .
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. The presence of the piperazine ring is known to enhance the antimicrobial activity of such compounds. In vitro studies have demonstrated that derivatives exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
The mechanism of action for quinoline derivatives often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. For example, some studies suggest that these compounds can act as inhibitors of VEGFR-II, a critical receptor in tumor angiogenesis .
Other Biological Activities
In addition to anticancer and antimicrobial activities, compounds similar to this compound have been explored for:
- Antimalarial Activity : Some derivatives exhibit potent antimalarial effects by interfering with the life cycle of Plasmodium species.
- Antidiabetic Effects : Certain analogs have shown promise in managing blood glucose levels through various mechanisms.
Case Study 1: Anticancer Evaluation
A study investigated a series of quinoline-piperazine hybrids for their anticancer properties. The compound this compound was synthesized and tested against multiple cancer cell lines. The findings indicated that it exhibited significant cytotoxicity, particularly against MCF-7 cells, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Mechanistic Insights
Research into the mechanisms revealed that the compound inhibits VEGFR-II signaling pathways, which are crucial for tumor growth and metastasis. Docking studies suggested that the binding affinity of this compound is similar to known VEGFR inhibitors .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Quinoline Core Formation : A Friedländer or Skraup synthesis generates the quinoline backbone. For example, cyclization of aniline derivatives with β-ketoesters under acidic conditions .
Chlorination : Electrophilic substitution at the 6-position using Cl2 or SO2Cl2 in inert solvents (e.g., DCM) .
Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C to introduce the sulfonyl group at position 3 .
Piperazine Coupling : Nucleophilic substitution at position 4 using 4-ethylpiperazine under reflux in polar aprotic solvents (e.g., DMF) with K2CO3 as a base .
Q. Characterization Methods :
Q. Which spectroscopic and computational methods are critical for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy :
- Computational Tools :
Advanced Research Questions
Q. How can researchers optimize the yield of the piperazine coupling step while minimizing byproducts?
Methodological Answer:
- Reaction Optimization :
- Byproduct Mitigation :
Q. How should contradictory bioactivity data (e.g., IC50 variability) be analyzed for this compound in kinase assays?
Methodological Answer:
- Experimental Design :
- Data Analysis :
Q. Case Study :
| Assay | IC50 (nM) | Notes |
|---|---|---|
| Kinase A | 120 ± 15 | ATP-competitive |
| Kinase B | 450 ± 90 | Allosteric binding suspected |
Q. What strategies are effective for studying structure-activity relationships (SAR) of the ethylpiperazine and sulfonyl substituents?
Methodological Answer:
- SAR Workflow :
- Analog Synthesis : Replace ethylpiperazine with cyclopropylpiperazine or morpholine; modify sulfonyl to methyl or nitro groups .
- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7) and kinases (e.g., EGFR).
- Computational Analysis : Perform QSAR using CoMFA/CoMSIA to correlate substituent properties (e.g., logP, H-bond donors) with activity .
Q. Key Findings :
Q. How can researchers resolve discrepancies in crystallinity data (e.g., XRPD vs. DSC)?
Methodological Answer:
- Multi-Technique Approach :
- Case Example :
Q. What are the best practices for scaling up the synthesis from milligram to gram scale without compromising purity?
Methodological Answer:
- Process Considerations :
- Reactor Type : Use jacketed reactors with precise temperature control (±2°C) .
- Solvent Volume : Maintain a 10:1 solvent-to-substrate ratio to prevent precipitation.
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
